UDP-N-acetylmuramic acid

Peptidoglycan biosynthesis MurA regulation Feedback inhibition

Supply scarcity of UDP-MurNAc limits peptidoglycan pathway reconstitution and MurA-F target screening. This high-purity substrate resolves that bottleneck: • Enables one-pot cytoplasmic pathway assays (MurA-F) with Km = 44 µM reference for MurC • Supports MurA feedback inhibition studies (Kd = 0.94 µM)-not feasible with UDP-GlcNAc • Essential starting material for chemoenzymatic synthesis of Mur ligase & MraY substrates Provided with full analytical QC for reproducible enzymology and inhibitor screening.

Molecular Formula C20H28N3O19P2-3
Molecular Weight 676.4 g/mol
Cat. No. B1264355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-N-acetylmuramic acid
SynonymsAcetylmuramic Acid, UDP
Acid, UDP Acetylmuramic
UDP Acetylmuramic Acid
Uridine Diphosphate N Acetylmuramic Acid
Uridine Diphosphate N-Acetylmuramic Acid
Molecular FormulaC20H28N3O19P2-3
Molecular Weight676.4 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C
InChIInChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1
InChIKeyNQBRVZNDBBMBLJ-MQTLHLSBSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-N-Acetylmuramic Acid in Peptidoglycan Research


UDP-N-acetylmuramic acid (UDP-MurNAc, UNAM) is a critical intracellular nucleotide sugar precursor in bacterial peptidoglycan biosynthesis, synthesized from UDP-GlcNAc via the sequential actions of MurA and MurB enzymes [1]. As the foundational scaffold upon which the pentapeptide stem is assembled by the MurC-F ATP-dependent ligases, UDP-MurNAc represents the first committed intermediate exclusive to bacterial cell wall construction [2]. Its central position makes it an indispensable substrate for reconstituting the cytoplasmic steps of peptidoglycan precursor synthesis and for developing enzyme-specific assays targeting multiple essential antibacterial drug targets.

Why UDP-MurNAc Substitution Fails


UDP-N-acetylmuramic acid cannot be replaced by its upstream precursor UDP-GlcNAc or by other nucleotide sugars in peptidoglycan biosynthesis research. UDP-MurNAc is the product of a two-step enzymatic conversion (MurA and MurB) that installs the characteristic lactyl ether moiety unique to muramic acid residues [1]. More critically, UDP-MurNAc exerts tight product feedback inhibition on MurA with a dissociation constant (Kd) of 0.94 µM, a regulatory mechanism not exhibited by UDP-GlcNAc, which functions solely as a forward substrate [2]. Furthermore, UDP-MurNAc serves as the mandatory nucleoside carrier for all four Mur ligases (MurC, MurD, MurE, MurF); no alternative nucleotide sugar can substitute in these ATP-dependent amino acid addition reactions, as demonstrated by strict substrate specificity profiling [3]. The lack of widespread commercial availability of UDP-MurNAc, documented as a major research bottleneck, further underscores that its procurement—whether commercially sourced or custom-synthesized—is non-negotiable for enabling downstream peptidoglycan enzymology [4].

UDP-MurNAc Procurement Evidence


MurA Feedback Inhibition Binding Affinity

UDP-MurNAc functions as a tight-binding feedback inhibitor of MurA (enolpyruvyl-UDP-GlcNAc synthase), the enzyme that catalyzes its own upstream synthesis. This regulatory property is not shared by the substrate UDP-GlcNAc, which does not inhibit MurA under comparable conditions [1]. Fluorescence titration using 8-anilino-1-naphthalenesulfonate (ANS) as an exogenous fluorophore determined the dissociation constant of UDP-MurNAc for MurA to be 0.94 ± 0.04 µM [1]. Approximately 25% of purified recombinant MurA remained complexed with UDP-MurNAc even after five chromatographic purification steps designed to remove small molecules, indicating physiologically relevant tight binding [1].

Peptidoglycan biosynthesis MurA regulation Feedback inhibition

MurC Substrate Kinetics

UDP-MurNAc (designated UNAM) serves as the essential nucleotide carrier substrate for MurC (UDP-N-acetylmuramate:L-alanine ligase), the first of four paralogous amino acid-adding enzymes in peptidoglycan precursor synthesis [1]. Steady-state kinetic analysis under optimal conditions (37°C, pH 8.0) established the Michaelis constant for UDP-MurNAc as 44 ± 3 µM, with a catalytic turnover number (kcat) of 980 ± 40 min⁻¹ [1]. Comparative analysis across bacterial species demonstrates conserved substrate recognition: recombinant Chlamydia trachomatis MurC displayed comparable Vmax/Km values for UDP-MurNAc when tested with three different amino acids (L-alanine, L-serine, glycine), confirming the universal requirement for UDP-MurNAc as the nucleoside scaffold [2].

MurC ligase Enzyme kinetics Antibacterial target

Commercial Availability and Synthetic Scalability

UDP-MurNAc is documented in peer-reviewed literature as not being commercially available through standard catalog channels, representing a significant barrier to peptidoglycan biosynthesis research [1]. In contrast, its upstream precursor UDP-GlcNAc is widely available from multiple commercial vendors. To address this procurement gap, an optimized chemical synthesis method was developed enabling robust and reproducible production of UDP-MurNAc on a multi-gram scale, with particular improvements in muramyl phosphate and UMP-morpholidate coupling efficiency [2]. An earlier enzymatic synthesis scheme using recombinant MurZ and MurB followed by single-step HPLC purification also demonstrated viability, with product identity confirmed by electrospray ionization mass spectrometry and functional validation via MurC ligase activity [1].

Chemical synthesis Procurement Custom manufacturing

Mur Ligase Substrate Specificity

Comparative biochemical characterization of Mur ligases from Staphylococcus aureus and Escherichia coli reveals strict and species-specific requirements for the UDP-MurNAc scaffold, but divergent amino acid acceptance at downstream ligation steps [1]. S. aureus MurC accepted L-Ala, L-Ser, and Gly as substrates, with strong preference for L-Ala—a pattern similar to the E. coli enzyme [1]. However, S. aureus MurE was highly specific for L-lysine and did not accept meso-diaminopimelic acid, whereas E. coli MurE preferred meso-diaminopimelic acid and poorly utilized L-lysine [1]. Critically, all four Mur ligases (MurC, MurD, MurE, MurF) from both species maintain an absolute requirement for UDP-MurNAc or its peptide-extended derivatives as the nucleoside carrier; no activity is observed when UDP-MurNAc is replaced by UDP-GlcNAc or other nucleotide sugars [1].

Mur ligases Substrate specificity Staphylococcus aureus

UDP-MurNAc Research and Industrial Applications


One-Pot Mur Pathway Reconstitution

UDP-MurNAc is the essential intermediate for assembling the complete UDP-MurNAc-pentapeptide precursor via sequential MurC-F ligation reactions. One-pot assay systems that initiate with UDP-GlcNAc and phosphoenolpyruvate generate UDP-MurNAc in situ as the first committed product, which then serves as the substrate for all downstream Mur ligases [1]. This eliminates the need to procure and add individual nucleotide intermediates. For laboratories validating the full cytoplasmic pathway or screening inhibitors against multiple Mur enzymes simultaneously, UDP-MurNAc represents the critical branch-point intermediate whose formation defines successful pathway reconstitution. Its known MurC Km value of 44 µM provides a quantitative reference for substrate concentration optimization in such multiplexed assays [2].

MurA Feedback Inhibition and Allosteric Regulation

UDP-MurNAc uniquely enables investigation of MurA regulation through product feedback inhibition—a mechanism not observable with the forward substrate UDP-GlcNAc. The tight binding (Kd = 0.94 µM) of UDP-MurNAc to MurA, as determined by fluorescence titration, provides a quantitative framework for studying how this essential enzyme is controlled in response to downstream precursor accumulation [1]. Research applications include: (i) structure-function studies of the UDP-MurNAc-MurA-PEP ternary complex to elucidate the molecular basis of feedback inhibition; (ii) screening for compounds that disrupt or mimic this regulatory interaction; and (iii) comparative studies of MurA orthologs from antibiotic-resistant pathogens to identify species-specific regulatory differences.

Mur Ligase Inhibitor Screening and Kinetics

UDP-MurNAc serves as the obligatory starting material for synthesizing all peptide-extended Mur ligase substrates (UDP-MurNAc-L-Ala, UDP-MurNAc-L-Ala-D-Glu, UDP-MurNAc-tripeptide, UDP-MurNAc-pentapeptide). These substrates are required for developing high-throughput screening assays targeting MurC, MurD, MurE, and MurF—four essential antibacterial drug targets [1]. The quantitative Km value of 44 µM for UDP-MurNAc with E. coli MurC provides a validated reference concentration for assay development [2]. Procurement of high-purity UDP-MurNAc enables: (i) chemoenzymatic synthesis of fluorescent or radiolabeled Mur ligase substrates; (ii) steady-state kinetic characterization of recombinant Mur enzymes from diverse pathogens; and (iii) structure-activity relationship studies of Mur ligase inhibitors in drug discovery campaigns.

MraY Translocase Assay Development

UDP-MurNAc is the foundational building block for synthesizing UDP-MurNAc-pentapeptide, the nucleotide substrate for MraY (phospho-N-acetylmuramoyl-pentapeptide translocase)—the first membrane-associated enzyme in peptidoglycan biosynthesis and a validated antibacterial target [1]. Fluorescence-based MraY assays have been developed using UDP-MurNAc-Nε-dansylpentapeptide, a derivative requiring UDP-MurNAc as the starting material for pentapeptide assembly [1]. Radiolabeling methods for UDP-MurNAc-pentapeptide have also been established, achieving specific activities >100-fold higher than conventional labeling approaches, enabling robust high-throughput screening for MraY inhibitors [2]. Without access to UDP-MurNAc, the synthesis of these essential MraY substrate probes is not possible, precluding assay development for this high-priority antibacterial target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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